4-(2-Hydroxy-3-isopropylamino-propoxy)-benzoic acid methyl ester
Overview
Description
4-(2-Hydroxy-3-isopropylamino-propoxy)-benzoic acid methyl ester is a chemical compound known for its significant role in various scientific and industrial applications. This compound is a derivative of benzoic acid and is characterized by the presence of a hydroxy group, an isopropylamino group, and a propoxy group attached to the benzoic acid core. It is often used in the synthesis of pharmaceuticals and as an analytical standard in various research studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-isopropylamino-propoxy)-benzoic acid methyl ester typically involves the reaction of benzoic acid derivatives with appropriate reagents to introduce the hydroxy, isopropylamino, and propoxy groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes, utilizing benzoic acid and methanol as starting materials. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are used to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-3-isopropylamino-propoxy)-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The isopropylamino group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-(2-Hydroxy-3-isopropylamino-propoxy)-benzoic acid methyl ester is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as an analytical standard in chromatography and spectroscopy studies.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly beta-blockers.
Industry: Applied in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-3-isopropylamino-propoxy)-benzoic acid methyl ester involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including heart rate and blood pressure. The hydroxy and isopropylamino groups play a crucial role in the binding affinity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid: A metabolite of the selective beta-1 blocker drug metoprolol.
3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid: A carboxylic acid derivative with similar structural features.
Uniqueness
4-(2-Hydroxy-3-isopropylamino-propoxy)-benzoic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a beta-adrenergic receptor modulator sets it apart from other similar compounds .
Properties
IUPAC Name |
methyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-10(2)15-8-12(16)9-19-13-6-4-11(5-7-13)14(17)18-3/h4-7,10,12,15-16H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLHTJKCEKYJKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401186704 | |
Record name | Methyl 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401186704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33947-97-6 | |
Record name | Methyl 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33947-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl ester impurity of bisoprolol fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033947976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401186704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL ESTER IMPURITY OF BISOPROLOL FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6ADS2HC3X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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